molecular formula C8H7BrClNO2 B2985269 2-(2-Bromo-4-chlorophenoxy)acetamide CAS No. 102065-98-5

2-(2-Bromo-4-chlorophenoxy)acetamide

Cat. No.: B2985269
CAS No.: 102065-98-5
M. Wt: 264.5
InChI Key: QSZOHTMLLFZIEX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)acetamide is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-4-chlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)acetamide typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine to form the acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetamides, while oxidation reactions can produce phenoxyacetic acids .

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenoxyacetic acid
  • 2-Bromo-4-chlorophenol
  • 2-Bromo-4-chlorophenoxyethanol

Uniqueness

2-(2-Bromo-4-chlorophenoxy)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

2-(2-Bromo-4-chlorophenoxy)acetamide is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom on the phenoxy group, which contribute to its distinct chemical reactivity and biological interactions. Its molecular formula is C9H8BrClNO2, and it possesses both hydrophilic and lipophilic properties, making it suitable for various biological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

In recent studies, this compound has shown promise as an antitumor agent. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

  • Concentration Tested : 10 µM to 100 µM
  • Results :
    • Significant reduction in cell viability at concentrations above 50 µM.
    • Induction of apoptosis confirmed via flow cytometry.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for cell survival.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Toxicological Profile

While the compound exhibits promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary toxicological assessments indicate moderate toxicity levels in mammalian models, necessitating further investigation into its safety margins.

ParameterObserved Value
LD50 (rat)>200 mg/kg
HepatotoxicityMild (observed at high doses)

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZOHTMLLFZIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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